molecular formula C23H24N4O4S B2709878 5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 940998-37-8

5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2709878
CAS No.: 940998-37-8
M. Wt: 452.53
InChI Key: ZNDHEPFPXVAHHA-UHFFFAOYSA-N
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Description

5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxazole ring, a pyrrolidine sulfonyl group, and a methoxyphenyl ethylamine moiety, making it a versatile candidate for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.

    Introduction of the Pyrrolidin-1-ylsulfonyl Group: This is achieved through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Methoxyphenyl Ethylamine Moiety: This step involves nucleophilic substitution reactions where the amine group reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in various substitution reactions, especially at the oxazole ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for binding to various biological targets, including enzymes and receptors.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and neuroprotective agent.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(morpholin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
  • 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Uniqueness

The uniqueness of 5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[2-(4-methoxyphenyl)ethylamino]-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-30-19-8-4-17(5-9-19)12-13-25-23-21(16-24)26-22(31-23)18-6-10-20(11-7-18)32(28,29)27-14-2-3-15-27/h4-11,25H,2-3,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDHEPFPXVAHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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